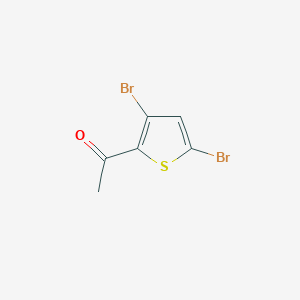
1-(3,5-Dibromothiophen-2-yl)ethanone
Vue d'ensemble
Description
1-(3,5-Dibromothiophen-2-yl)ethanone is a chemical compound with the molecular formula C6H4Br2OS . It has a molecular weight of 283.97 . This compound is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 1-(3,5-Dibromothiophen-2-yl)ethanone consists of a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom) with two bromine atoms attached at the 3rd and 5th positions, and an ethanone group attached at the 1st position .Physical And Chemical Properties Analysis
1-(3,5-Dibromothiophen-2-yl)ethanone is a solid under normal conditions . It should be stored at a temperature between 2-8°C .Applications De Recherche Scientifique
Antimicrobial Activity : Heterocyclic compounds, including those similar to 1-(3,5-Dibromothiophen-2-yl)ethanone, are used as building blocks in pharmaceuticals, showing potential in antimicrobial activities (Wanjari, 2020).
Vibrational and UV/Vis Spectroscopy : The vibrational and electronic properties of related compounds have been studied, suggesting their potential in spectroscopic applications (Rao et al., 2018).
Biocidal Properties : Fluoro-boron complexes, synthesized using related compounds, exhibit significant biocidal properties, indicating potential applications in fungicide and bactericide development (Saxena & Singh, 1994).
Molecular Docking Study : Studies on molecular structure, vibrational spectra, and molecular docking of similar compounds suggest their potential in drug development, particularly as inhibitors against certain proteins (ShanaParveen et al., 2016).
Photochemical Study : Photochemical studies of related compounds, such as 1,2-di(3′,4′-dimethoxyphenyl)ethanone, provide insights into their potential applications in photochemistry and photobiology (Castellan et al., 1990).
Synthesis of Novel Derivatives : The synthesis of novel derivatives with various bioactivities, such as antimicrobial, antifungal, and antitubercular properties, shows the versatility of 1-(3,5-Dibromothiophen-2-yl)ethanone in drug discovery (Bhoot et al., 2011).
Cytotoxic Effects : Research on derivatives of similar compounds has revealed their potential cytotoxic effects against various cancer cell lines, indicating their potential in cancer research and therapy (Alagöz et al., 2021).
Safety and Hazards
Propriétés
IUPAC Name |
1-(3,5-dibromothiophen-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2OS/c1-3(9)6-4(7)2-5(8)10-6/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXIWFCXVFGRMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(S1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dibromothiophen-2-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



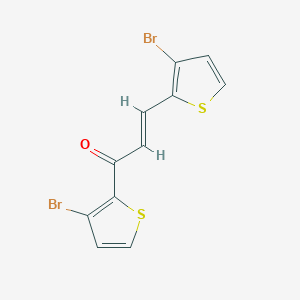
![Thieno[2,3-c]isoquinoline 4-oxide](/img/structure/B429012.png)
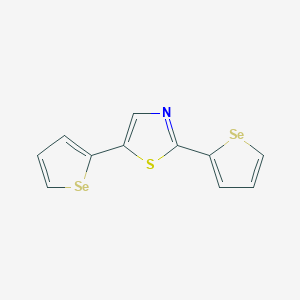
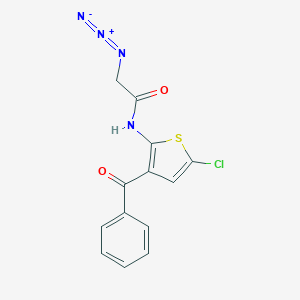
![1-[(3-Nitro-2-thienyl)methyl]pyridinium](/img/structure/B429020.png)
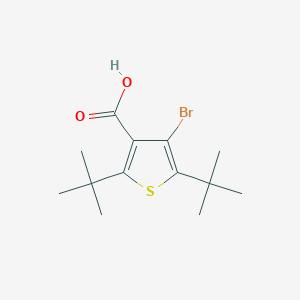
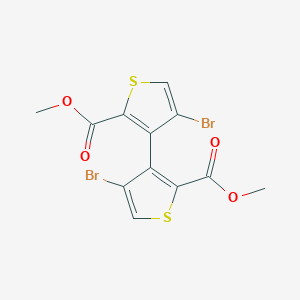


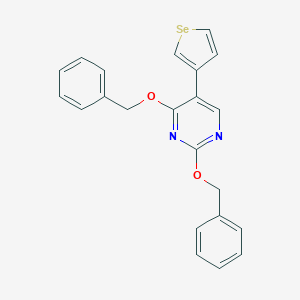
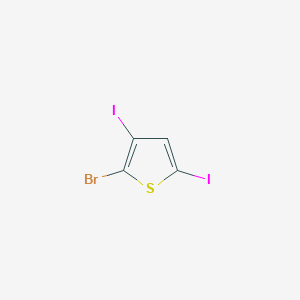
![Selenopheno[3,4-d][1,3]dithiole-2-thione](/img/structure/B429032.png)
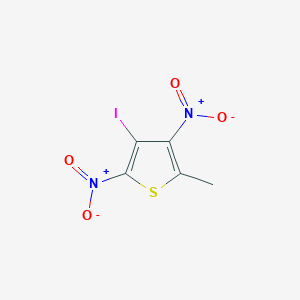
![2-Methyl-4-phenylthieno[2,3-d]pyrimidine 3-oxide](/img/structure/B429034.png)